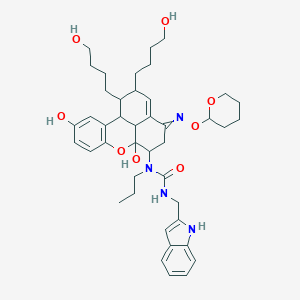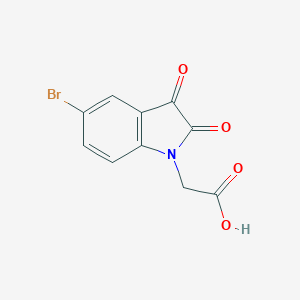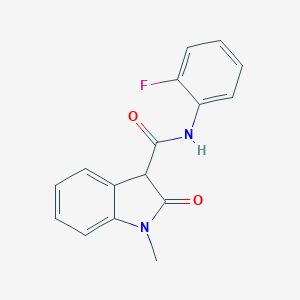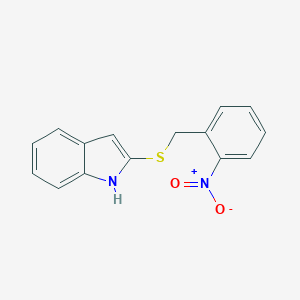
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Nitrophenyl)-1,3-oxazolidin-2-one” is a nitrogen-containing heterocyclic compound. It contains a nitrophenyl group, which is a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached . The oxazolidinone part of the molecule is a five-membered ring containing oxygen, nitrogen, and three carbons .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a five-membered oxazolidinone ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a nitro group attached .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions, including reduction reactions . The oxazolidinone ring can also participate in various reactions, depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Nitrophenyl compounds are generally crystalline solids .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclization
The reactions involving 2-amino-1-(4-nitrophenyl)ethanol with electrophilic reagents result in the formation of several oxazaheterocycles, including 1,3-oxazolidin-2-one, highlighting its versatility in heterocyclization reactions. These processes are fundamental in developing new synthetic pathways for creating biologically active molecules and materials with potential applications in various fields (Palchikov, 2015).
Antimicrobial Activity
Derivatives of 1,3-oxazolidin-2-one have been synthesized and tested for their antimicrobial efficacy. This research avenue explores the potential of such compounds in combating microbial resistance, offering new solutions for antibiotic development. The work on novel oxazolidinone derivatives showcases their activity against a range of Gram-positive and Gram-negative bacteria, underscoring the compound's role in the ongoing search for new antimicrobials (Chandna et al., 2013).
Material Science and Organic Synthesis
The oxazolidin-2-one ring is a prominent scaffold in synthetic organic chemistry, utilized in constructing enantiomerically pure compounds for asymmetric synthesis. Its application extends beyond pharmaceuticals, touching upon materials science through the development of novel polymers and functional materials. The exploration of oxazolidinone-based antibacterial drugs further exemplifies the compound's significance in medicinal chemistry (Zappia et al., 2007).
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with a nitrophenyl group, have been found to bind with high affinity to multiple receptors .
Mode of Action
Nitrophenyl compounds are known to undergo redox reactions . In these reactions, the nitro group (-NO2) can be reduced to an amino group (-NH2), which can significantly alter the compound’s interaction with its targets .
Biochemical Pathways
For instance, they have been implicated in the reduction of tetrazolium salts, suggesting involvement in electron transport systems .
Pharmacokinetics
Similar compounds have been noted for their good bioavailability and linear pharmacokinetics . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and can significantly impact its bioavailability.
Result of Action
Nitrophenyl compounds have been associated with changes in cellular structure and function . For instance, they have been observed to increase intracellular reactive oxygen species levels and mitochondrial membrane potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one. For example, the catalytic reduction of nitrophenols has been shown to be influenced by factors such as pH, temperature, and the presence of certain metallic substrates .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with α-arabinofuranosidase, an enzyme involved in the hydrolysis of arabinofuranosides . The interaction between this compound and α-arabinofuranosidase is crucial for the enzyme’s activity, as the compound acts as a substrate in the enzyme’s catalytic process.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For instance, the compound’s interaction with α-arabinofuranosidase involves binding to the enzyme’s active site, which facilitates the hydrolysis of arabinofuranosides . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its interaction with α-arabinofuranosidase influences the hydrolysis of arabinofuranosides, thereby affecting the overall metabolic pathway .
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDWXOWQVUKNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-1-methyl-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B428070.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B428071.png)



![Diethyl 2-ethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B428076.png)


![Ethyl 9-(4-chlorobenzyl)-2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate](/img/structure/B428080.png)


![2,6-Bis[(4-chlorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B428088.png)
